Jak1-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30N6O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H30N6O/c1-15-4-11-26(12-5-15)18(27)13-25-9-6-16(7-10-25)24(2)20-17-3-8-21-19(17)22-14-23-20/h3,8,14-16H,4-7,9-13H2,1-2H3,(H,21,22,23) |
InChI Key |
ZBALRMIWTAQGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCC(CC2)N(C)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Foundational & Exploratory
The Core of JAK1 Inhibition: A Technical Guide to Jak1-IN-14 (IN-115314)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Jak1-IN-14 (also known as IN-115314), a potent and selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. Selective inhibition of JAK1 is a promising therapeutic strategy, and this compound has emerged as a significant tool for researchers in this field. This document details the mechanism of action of this compound, its selectivity profile, and provides comprehensive experimental protocols for its characterization.
Introduction to the JAK-STAT Pathway
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for signal transduction initiated by a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. This canonical JAK-STAT pathway plays a pivotal role in hematopoiesis, immune cell development and function, and inflammation.
This compound: A Selective JAK1 Inhibitor
This compound (IN-115314) is a small molecule inhibitor that demonstrates high selectivity for JAK1 over other members of the JAK family. This selectivity is crucial for minimizing off-target effects, particularly those associated with the inhibition of JAK2, which is involved in erythropoiesis.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK1 kinase domain. By occupying this site, it prevents the phosphorylation of JAK1 and subsequent downstream signaling events, including the phosphorylation of STAT proteins. This targeted inhibition of JAK1 effectively blocks the signaling of various pro-inflammatory cytokines that rely on this pathway.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(5-(4-(cyanomethyl)-2-fluorophenyl)imidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide |
| Molecular Formula | C19H15FN4O |
| Molecular Weight | 334.35 g/mol |
| CAS Number | 1973485-06-1 |
Quantitative Data and Selectivity Profile
The inhibitory activity and selectivity of this compound have been characterized in cellular assays. The following table summarizes the available quantitative data.
| Assay Type | Target | Cell Line / System | Stimulus | IC50 (nM) | Selectivity (Fold) | Reference |
| Cellular | JAK1-pSTAT3 | Canine Whole Blood | IL-6 | 9.4 | ~80-fold vs JAK2 | [1] |
| Cellular | JAK2-pSTAT5 | Canine Whole Blood | GM-CSF | 749 | - | [1] |
Note: Data for JAK3 and TYK2 inhibition by this compound (IN-115314) is not currently available in the public domain.
Experimental Protocols
Biochemical Kinase Assay (HTRF) for IC50 Determination
This protocol describes a general method for determining the IC50 of an inhibitor against purified JAK enzymes using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate (e.g., Ulight-JAKtide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions in DMSO)
-
HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Detection buffer
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the JAK enzyme and biotinylated peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to occur.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Phospho-STAT3 (pSTAT3) Assay by Flow Cytometry
This protocol details the measurement of IL-6 induced STAT3 phosphorylation in whole blood, a method to assess the cellular potency of this compound.[1][2][3]
Materials:
-
Freshly collected whole blood (e.g., canine or human) with anticoagulant (e.g., heparin)
-
This compound (serial dilutions in DMSO)
-
Recombinant human or canine IL-6
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4 (for gating T-helper cells)
-
Anti-pSTAT3 (pY705)
-
-
Flow cytometer
Procedure:
-
Aliquot 100 µL of whole blood into microtiter plate wells or flow cytometry tubes.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the blood samples and incubate for 30 minutes at 37°C.
-
Stimulate the cells by adding IL-6 to a final concentration of 10 ng/mL and incubate for 15 minutes at 37°C.
-
Immediately stop the stimulation and lyse the red blood cells by adding 1 mL of pre-warmed fixation buffer. Incubate for 10 minutes at 37°C.
-
Centrifuge the cells and aspirate the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.
-
Wash the cells with PBS containing 2% Fetal Bovine Serum (FBS).
-
Stain the cells with the anti-CD4 and anti-pSTAT3 antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells again to remove unbound antibodies.
-
Resuspend the cells in PBS with 2% FBS and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD4-positive cell population and measuring the median fluorescence intensity (MFI) of the pSTAT3 signal.
-
Plot the percentage of inhibition of pSTAT3 MFI against the inhibitor concentration to determine the IC50 value.
Visualizations
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular pSTAT3 Assay
References
In-Depth Technical Guide to Jak1-IN-14: A Potent and Selective JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-14 is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1). Its systematic IUPAC name is N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide. As a targeted inhibitor of JAK1, a key enzyme in cytokine signaling pathways, this compound holds potential as a research tool for investigating the roles of JAK1 in various physiological and pathological processes, including inflammatory and autoimmune diseases, as well as cancer. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, the underlying signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Data Summary
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | N-[5-[4-(cyanomethyl)-2-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide |
| Molecular Formula | C₁₉H₁₅FN₄O |
| Molecular Weight | 334.35 g/mol |
| CAS Number | 1973485-06-1 |
Biochemical Activity
The inhibitory activity of this compound against the four members of the Janus kinase family has been characterized through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 |
| JAK1 | <5 µM |
| JAK2 | >8-fold higher than JAK1 |
| JAK3 | >8-fold higher than JAK1 |
| TYK2 | Data not publicly available |
Note: The available information indicates greater than 8-fold selectivity for JAK1 over JAK2 and JAK3. Precise IC50 values for JAK2, JAK3, and TYK2 are not specified in the publicly accessible source material.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the JAK1 enzyme. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade initiated by the binding of cytokines to their cognate receptors on the cell surface. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription. These target genes are often involved in inflammation, immune responses, cell proliferation, and survival.
By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of downstream STAT proteins that are dependent on JAK1 activity, thereby attenuating the signaling of numerous pro-inflammatory cytokines.
Diagram of the JAK1/STAT Signaling Pathway and Inhibition by this compound
Caption: JAK1/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for biochemical and cellular assays that can be adapted for the characterization of this compound. These are based on standard methodologies in the field of kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET based)
Objective: To determine the in vitro inhibitory activity of this compound against purified JAK family enzymes.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Biotinylated peptide substrate for JAK kinases.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound stock solution in DMSO.
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the JAK enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for each respective enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate in the dark for a specified time (e.g., 60 minutes) to allow for binding.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to that at 615 nm.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Diagram of the Biochemical TR-FRET Assay Workflow
Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.
Cellular Assay for Inhibition of STAT Phosphorylation
Objective: To determine the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A human cell line responsive to a JAK1-dependent cytokine (e.g., TF-1 cells for IL-6 or GM-CSF stimulation, or peripheral blood mononuclear cells [PBMCs]).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., recombinant human IL-6 or IFN-α).
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies for Western blotting or flow cytometry: anti-phospho-STAT (e.g., pSTAT3 Tyr705) and anti-total-STAT.
-
Secondary antibodies conjugated to HRP (for Western blotting) or a fluorophore (for flow cytometry).
-
Reagents for protein quantification (e.g., BCA assay).
-
SDS-PAGE gels and Western blotting apparatus.
-
Flow cytometer.
Procedure (Western Blotting):
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Serum-starve the cells for a few hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT and total STAT.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-STAT signal to the total STAT signal.
-
Plot the percentage of inhibition of STAT phosphorylation against the inhibitor concentration to determine the cellular IC50.
Diagram of the Cellular STAT Phosphorylation Inhibition Assay Workflow
Caption: General workflow for a cellular assay to measure the inhibition of STAT phosphorylation.
Conclusion
This compound is a valuable chemical probe for the study of JAK1-mediated signaling pathways. Its potency and selectivity for JAK1 make it a useful tool for dissecting the specific roles of this kinase in health and disease. The experimental protocols outlined in this guide provide a framework for the further characterization and application of this and other similar kinase inhibitors in a research setting. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Jak1-IN-14 (Compound 12a)
This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of this compound, a potent and selective inhibitor of Janus Kinase 1 (JAK1).
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signal transduction of numerous cytokines, growth factors, and hormones. The JAK-STAT signaling pathway is integral to the regulation of immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and malignancies. Consequently, targeting JAKs with small molecule inhibitors has emerged as a promising therapeutic strategy.
This compound (also known as Compound 12a) is a novel, potent, and selective inhibitor of JAK1. Its development was guided by a structure-based design approach aimed at achieving selectivity over other JAK family members, particularly JAK2, to potentially mitigate off-target effects. This guide details the discovery, mechanism of action, and preclinical characterization of this compound.
Discovery and Design
This compound was developed as part of a series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. The design strategy focused on optimizing the interactions within the ATP-binding site of JAK1 while minimizing interactions with the corresponding site in JAK2 to achieve selectivity.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK1. By binding to the kinase domain of JAK1, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT signaling cascade downstream of cytokine receptors leads to the modulation of gene expression involved in inflammatory and immune responses.
Signaling Pathway
The following diagram illustrates the canonical JAK1-STAT signaling pathway and the point of intervention by this compound.
Caption: JAK1-STAT signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Enzymatic and Cellular Activity
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Enzymatic Assay | JAK1 | IC50 | 12.6 nM | [1][2][3] |
| Enzymatic Assay | JAK2 | IC50 | 135 nM | [3] |
| Cellular Assay | LPS-induced RAW264.7 | NO Production Inhibition | Significant | [1][2] |
| Cytotoxicity Assay | RAW264.7 | IC50 | 143.3 μM | [1][2] |
Table 2: In Vivo Efficacy in a Hepatic Fibrosis Model
| Animal Model | Treatment | Outcome | Reference |
| CCl4-induced hepatic fibrosis in mice | This compound | Dose-dependent suppression of hepatic fibrosis | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro JAK Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1 and JAK2 enzymes.
-
Methodology:
-
Recombinant human JAK1 and JAK2 enzymes were used.
-
A kinase assay buffer containing ATP and a substrate peptide was prepared.
-
This compound was serially diluted to various concentrations.
-
The enzyme, substrate, ATP, and inhibitor were incubated together in a 96-well plate.
-
The kinase reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped.
-
The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET, or luminescence-based assay).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Nitric Oxide (NO) Production Assay
-
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology:
-
RAW264.7 macrophage cells were cultured in a 96-well plate.
-
Cells were pre-treated with various concentrations of this compound for a specified duration.
-
LPS was added to the wells to induce an inflammatory response and stimulate NO production.
-
After incubation, the cell culture supernatant was collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant was measured using the Griess reagent.
-
The absorbance was read at a specific wavelength, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control.
-
In Vivo Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of liver fibrosis.
-
Methodology:
-
Male mice were randomly divided into control and treatment groups.
-
Hepatic fibrosis was induced by intraperitoneal injection of CCl4 over several weeks.
-
This compound was administered orally to the treatment groups at different doses.
-
At the end of the study period, mice were euthanized, and liver tissues were collected.
-
Liver sections were stained with Hematoxylin and Eosin (H&E) to assess the degree of fibrosis and inflammation.
-
The extent of fibrosis was scored or quantified using image analysis software.
-
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the in vitro and in vivo experimental procedures.
Caption: In vitro experimental workflow for this compound evaluation.
Caption: In vivo experimental workflow for hepatic fibrosis model.
Conclusion
This compound (Compound 12a) is a potent and selective JAK1 inhibitor with demonstrated in vitro and in vivo activity. Its selectivity for JAK1 over JAK2 suggests the potential for a favorable safety profile. The preclinical data, particularly its efficacy in a model of liver fibrosis, indicate that this compound is a promising candidate for further investigation in the treatment of inflammatory diseases and fibrotic conditions.[1][2] Further studies are warranted to fully elucidate its therapeutic potential and safety profile in more advanced preclinical models and eventually in clinical trials.
References
An In-depth Technical Guide to the JAK1 Inhibitor Upadacitinib (formerly Jak1-IN-14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib. Upadacitinib is an orally bioavailable small molecule designed to modulate pro-inflammatory signaling pathways implicated in a variety of autoimmune and inflammatory diseases. This document details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, presenting key quantitative data in a structured format for ease of comparison and analysis. Detailed, representative experimental protocols for the characterization of JAK1 inhibitors are also provided.
Mechanism of Action
Upadacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a non-receptor tyrosine kinase that plays a critical role in the signal transduction of numerous cytokines and growth factors involved in inflammation and immune function.[1][2][3] By binding to the ATP-binding site of the JAK1 enzyme, Upadacitinib competitively inhibits its kinase activity.[1][4] This blockade prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors in the JAK-STAT signaling cascade.[5][6] The inhibition of STAT phosphorylation curtails their dimerization and translocation to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[5][6]
The selectivity of Upadacitinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, suggesting a more targeted therapeutic effect with a potentially improved safety profile compared to less selective pan-JAK inhibitors.[3][7]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces a conformational change, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[1]
Quantitative Data
In Vitro Potency and Selectivity
Upadacitinib demonstrates potent inhibition of JAK1 with significant selectivity over other JAK family members in both biochemical and cellular assays.
Table 1: Biochemical and Cellular IC50 Values of Upadacitinib against JAK Family Kinases
| Kinase | Biochemical IC50 (nM)[1][4] | Cellular IC50 (nM) |
| JAK1 | 43 - 47 | 14 |
| JAK2 | 109 - 120 | 593 |
| JAK3 | 2100 - 2300 | 1860 |
| TYK2 | 4700 | 2715 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
In Vivo Efficacy in a Rat Model of Arthritis
In a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model of rheumatoid arthritis, orally administered Upadacitinib demonstrated dose-dependent efficacy in reducing paw swelling and bone destruction.[7]
Table 2: In Vivo Efficacy of Upadacitinib in Rat Adjuvant-Induced Arthritis Model
| Treatment Group | Dose (mg/kg) | Inhibition of Paw Swelling (%) |
| Vehicle | - | 0 |
| Upadacitinib | 3 | Significant reduction |
| Upadacitinib | 10 | Dose-dependent reduction |
Data presented is qualitative based on published findings. Specific percentage inhibition values were not consistently reported across sources.
Pharmacokinetic Parameters
Pharmacokinetic studies of the extended-release (ER) formulation of Upadacitinib have been conducted in healthy volunteers and patients with rheumatoid arthritis (RA).
Table 3: Pharmacokinetic Parameters of Upadacitinib (15 mg and 30 mg ER tablets) in Healthy Volunteers and RA Patients
| Parameter | Healthy Volunteers (15 mg) | RA Patients (15 mg) | Healthy Volunteers (30 mg) | RA Patients (30 mg) |
| Tmax (h) | 2-3 | ~4 | 2-3 | ~4 |
| Cmax (ng/mL) | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |
| AUC (ng·h/mL) | ~18% lower than RA patients | ~22% higher than healthy volunteers | Data not consistently available | Data not consistently available |
| t1/2 (h) | 9-14 | 9-14 | 9-14 | 9-14 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Data is compiled from multiple sources and may vary between studies.[8]
Experimental Protocols
The following are representative, detailed methodologies for key experiments used in the characterization of JAK1 inhibitors like Upadacitinib.
In Vitro JAK Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the IC50 value of a test compound against a specific JAK kinase.
Objective: To quantify the inhibitory activity of Upadacitinib on the enzymatic activity of recombinant human JAK1.
Materials:
-
Recombinant human JAK1 enzyme (e.g., from a commercial vendor)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Upadacitinib (or other test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Upadacitinib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted Upadacitinib or vehicle (DMSO in kinase assay buffer) to the wells of the microplate.
-
Prepare a master mix containing the JAK1 enzyme and substrate peptide in kinase assay buffer. Add 20 µL of this mix to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific JAK enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a kinase detection reagent, and a final incubation.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Upadacitinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.
Objective: To assess the ability of Upadacitinib to inhibit IL-6-induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
Recombinant human IL-6
-
Upadacitinib serially diluted in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffers (e.g., from a commercial kit)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phospho-STAT3 (pY705)
-
Flow cytometer
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Pre-incubate the cells with serially diluted Upadacitinib or vehicle (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with an optimal concentration of IL-6 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
Stop the stimulation by adding cold PBS and pellet the cells by centrifugation.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular pSTAT3.
-
Wash the cells and resuspend in PBS.
-
Acquire the data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).
-
Analyze the median fluorescence intensity (MFI) of the pSTAT3 signal in the treated versus untreated stimulated cells.
-
Calculate the percent inhibition and determine the IC50 value.
In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol provides a general framework for an in vivo efficacy study of a JAK inhibitor in a rat model of rheumatoid arthritis.
Objective: To evaluate the therapeutic efficacy of Upadacitinib in reducing the clinical signs of arthritis in the rat AIA model.
Materials:
-
Lewis rats (male, 8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Upadacitinib formulated for oral gavage
-
Vehicle control for oral gavage
-
Calipers for measuring paw thickness
-
Anesthesia for terminal procedures
-
Equipment for radiography and histology
Procedure:
-
Induce arthritis by a single intradermal injection of CFA at the base of the tail or in a hind paw.
-
Monitor the animals daily for the onset of clinical signs of arthritis (e.g., paw swelling, erythema), which typically appear around day 10-12 post-induction.
-
Upon the first signs of disease, randomize the animals into treatment groups (e.g., vehicle control, Upadacitinib at various doses).
-
Administer Upadacitinib or vehicle orally once or twice daily for a defined treatment period (e.g., 14-21 days).
-
Measure paw swelling (e.g., using calipers) and assign a clinical arthritis score (e.g., on a scale of 0-4 per paw) at regular intervals throughout the study.
-
At the end of the study, perform radiographic analysis of the hind paws to assess bone and cartilage integrity.
-
Collect paw tissues for histological analysis to evaluate inflammation, pannus formation, and bone erosion.
-
Analyze the data to compare the effects of Upadacitinib treatment to the vehicle control group on the various endpoints.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical to clinical development of a JAK1 inhibitor.
Logical Relationship: Selectivity Profile
The following diagram illustrates the selectivity profile of Upadacitinib for JAK1 over other JAK family kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes: Cell-Based Assay for the JAK1 Selective Inhibitor, JAK1-IN-14
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal for signal transduction initiated by various cytokines and growth factors.[1][2][3][4] This signaling cascade, known as the JAK-STAT pathway, is fundamental to numerous biological processes, including immune regulation, cell proliferation, differentiation, and apoptosis.[2][5][6] Specifically, JAK1 is crucial for signaling downstream of pro-inflammatory cytokines like interferons (IFNs) and interleukins (ILs).[7] Dysregulation of the JAK1-STAT pathway is implicated in autoimmune diseases, inflammatory conditions, and cancers.[2][7][8]
JAK1-IN-14 is a representative small molecule inhibitor targeting the JAK1 enzyme. Such inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules.[3] Cell-based assays are indispensable tools for characterizing the potency and cellular efficacy of kinase inhibitors like this compound. Unlike biochemical assays that use purified enzymes, cell-based assays provide a more physiologically relevant context by assessing inhibitor activity within a complex cellular environment.[9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform a cell-based assay to evaluate the inhibitory activity of this compound on the JAK1-STAT signaling pathway.
Signaling Pathway
The JAK-STAT signaling pathway is a direct route for transmitting information from extracellular cytokine receptors to the nucleus to modulate gene expression.[5][11] The process begins when a cytokine binds to its specific receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[3] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][12] Once docked, STATs are phosphorylated by the JAKs, causing them to dissociate, form dimers, and translocate to the nucleus, where they act as transcription factors to regulate target gene expression.[3][12][13]
Caption: The JAK1-STAT Signaling Pathway and Point of Inhibition.
Experimental Protocols
Principle of the Assay
The primary method for assessing the cellular activity of a JAK1 inhibitor is to measure the phosphorylation of its direct downstream substrate, STAT. In this assay, a suitable cell line is first pre-treated with varying concentrations of this compound. The cells are then stimulated with a specific cytokine (e.g., Interferon-gamma (IFNγ) or Interleukin-6 (IL-6)) to activate the JAK1 pathway.[7] The inhibitory effect of this compound is quantified by measuring the level of phosphorylated STAT (pSTAT) relative to the total amount of STAT protein. A decrease in the pSTAT/total STAT ratio indicates successful inhibition of JAK1 activity.[14]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Human Cell Line (e.g., HeLa, TF-1, PBMCs) | ATCC | Cellular system for assay |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Recombinant Human Cytokine (e.g., IFNγ, IL-6) | R&D Systems | JAK1 pathway activator |
| This compound | Vendor Specific | Test inhibitor compound |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for inhibitor |
| Lysis Buffer (e.g., RIPA buffer) | Thermo Fisher | Cell lysis for protein extraction |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | Prevent protein degradation |
| BCA Protein Assay Kit | Thermo Fisher | Protein concentration quantification |
| Primary Antibodies (anti-pSTAT, anti-total STAT) | Cell Signaling Tech | Detection of target proteins |
| HRP-conjugated Secondary Antibody | Cell Signaling Tech | Signal amplification for Western Blot |
| Detection Reagents (e.g., ELISA kit, HTRF kit) | Vendor Specific | Quantification of pSTAT/STAT |
Experimental Workflow
The workflow for the this compound cell-based assay involves several key stages, from cell preparation to data analysis, to determine the compound's inhibitory concentration (IC50).
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. JAK/STAT Signaling Pathway - Elabscience [elabscience.com]
- 7. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes for Jak1-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-14 is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1). The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical for transducing signals from a wide array of cytokine and growth factor receptors, playing a pivotal role in immunity, inflammation, and hematopoiesis.
Specifically, JAK1 is integral to signaling pathways initiated by cytokines such as interferons (IFN), numerous interleukins (IL-2, IL-4, IL-6, IL-7, etc.), and growth factors. Dysregulation of the JAK1/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAK1 a compelling therapeutic target. This compound offers a valuable tool for investigating the specific roles of JAK1 in these processes.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and preventing the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. The canonical JAK/STAT signaling pathway proceeds as follows:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.
-
JAK Activation: This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and immune responses.
This compound specifically interrupts this cascade at the JAK1 activation and phosphorylation step, thereby blocking all subsequent downstream events mediated by JAK1.
Figure 1: JAK1/STAT Signaling Pathway and Inhibition by this compound.
Physicochemical and Handling Information
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Property | Value |
| Molecular Formula | C₁₉H₁₅FN₄O |
| Molecular Weight | 334.35 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (e.g., 10.5 mg/mL or ~31.4 mM)[1] |
| Storage (Solid) | Store at -20°C, protect from light. |
| Storage (Stock Solution) | Prepare aliquots in DMSO. Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1] |
Stock Solution Preparation (10 mM Example):
-
Weigh out 1 mg of this compound.
-
Add 299.1 µL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can aid solubility.[1]
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Aliquot into smaller volumes for single-use to prevent degradation from multiple freeze-thaw cycles.
Note on Stability in Media: The stability of small molecule inhibitors in aqueous cell culture media can be limited.[2] It is recommended to dilute the DMSO stock solution into culture medium immediately before adding to cells. The final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Quantitative Data and Selectivity
This compound is characterized as a potent and selective JAK1 inhibitor. While specific IC₅₀ values from comprehensive kinase panel screening are not widely published, available data indicates its preferential activity against JAK1.
| Kinase Target | Activity / Selectivity |
| JAK1 | Potent Inhibitor |
| JAK2 | ~8-fold less sensitive than JAK1[3] |
| JAK3 | ~8-fold less sensitive than JAK1[3] |
| TYK2 | Data not widely available |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation via Western Blot
This protocol details how to assess the efficacy of this compound in blocking the phosphorylation of a downstream STAT protein (e.g., STAT3) following stimulation with a relevant cytokine (e.g., Interleukin-6, IL-6).
Materials:
-
Cell line known to respond to the chosen cytokine via JAK1 (e.g., HeLa, A549, or relevant immune cell lines).
-
Complete cell culture medium.
-
Serum-free medium.
-
This compound (10 mM stock in DMSO).
-
Recombinant human cytokine (e.g., IL-6).
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
Serum Starvation: The next day, wash the cells once with PBS and replace the complete medium with serum-free medium. Incubate for 4-6 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). The final DMSO concentration should be constant across all wells, including the vehicle control (0 µM inhibitor). Replace the medium in the wells with the inhibitor-containing medium and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the recombinant cytokine (e.g., IL-6 at 20-50 ng/mL) directly to the medium in each well (except for the unstimulated control well). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
Figure 2: Experimental workflow for p-STAT Western Blot analysis.
Protocol 2: Cell Viability / Proliferation (MTT) Assay
This protocol measures the effect of this compound on cell viability and proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which generally correlates with the number of viable cells.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound (10 mM stock in DMSO).
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS, sterile filtered).
-
MTT Solubilization Solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and dilute to the desired seeding density (e.g., 2,000 - 10,000 cells per well, depending on the cell line's growth rate). Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A common approach is a 2- or 3-fold serial dilution starting from a high concentration (e.g., 20 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Also include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization:
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the medium-only blank from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.
Figure 3: Workflow for determining cell viability using the MTT assay.
References
- 1. JAK1 mutation analysis in T-cell acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-IN-14|Cas# 1973485-06-1 [glpbio.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Western Blot Analysis of pSTAT after JAK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers.[1] Janus kinase 1 (JAK1) is a key tyrosine kinase in this pathway, mediating signals for numerous cytokines.[2] Pharmacological inhibition of JAK1 is a promising therapeutic strategy. This document provides a detailed protocol for assessing the efficacy of a JAK1 inhibitor by measuring the phosphorylation of STAT proteins using Western blotting.
Note: Extensive searches for the specific inhibitor "Jak1-IN-14" did not yield published data. Therefore, this protocol is based on the principles of JAK1 inhibition and utilizes data from well-characterized JAK1 inhibitors such as Ruxolitinib and AZD1480 as representative examples.[3][4] Researchers using a novel inhibitor like this compound should perform dose-response experiments to determine the optimal concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT signaling pathway and the experimental workflow for this protocol.
Caption: JAK/STAT Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
Data Presentation: Efficacy of JAK1 Inhibitors on STAT Phosphorylation
The following table summarizes representative quantitative data on the inhibition of STAT phosphorylation by various JAK1 inhibitors. This data can be used as a reference for expected outcomes when testing a novel JAK1 inhibitor.
| Inhibitor | Cell Line | Target pSTAT | Concentration (µM) | % Inhibition of pSTAT | Citation |
| Ruxolitinib | ETP-ALL Xenograft | pSTAT1 | in vivo | >50% | [3] |
| Ruxolitinib | ETP-ALL Xenograft | pSTAT3 | in vivo | >50% | [3] |
| Ruxolitinib | ETP-ALL Xenograft | pSTAT5 | in vivo | >70% | [3] |
| AZD1480 | Solid Tumor Xenografts | pSTAT3 | in vivo | Significant Inhibition | [4] |
| Upadacitinib | ATL cell lines | pSTAT5 | 1 | Inhibition Observed | [5] |
| JAK Inhibitor I | T-ALL cell lines | - | 1-10 | Proliferation Inhibition | [6] |
Experimental Protocol: Western Blot for pSTAT
This protocol details the steps for performing a Western blot to detect phosphorylated STAT proteins following treatment with a JAK1 inhibitor.
Materials and Reagents
-
Cell Lines: Appropriate cell line with a constitutively active or cytokine-inducible JAK/STAT pathway (e.g., T-ALL cell lines, non-small-cell lung cancer cell lines).[6][7]
-
JAK1 Inhibitor: this compound or other selective JAK1 inhibitor.
-
Cytokine: (Optional, for inducible systems) e.g., Interleukin-6 (IL-6), Interferon-gamma (IFN-γ).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris, Glycine, Methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT (specific for the tyrosine phosphorylation site of the STAT protein of interest, e.g., pSTAT3 Tyr705).
-
Rabbit anti-total STAT (corresponding to the pSTAT antibody).
-
Mouse or Rabbit anti-loading control (e.g., anti-β-actin, anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
If using a cytokine-inducible system, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of the JAK1 inhibitor (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
(Optional) Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pSTAT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total STAT and loading control):
-
(Optional) The membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, wash the membrane thoroughly and re-block.
-
Probe the membrane with the primary antibody for total STAT, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT signal to the total STAT signal for each sample.
-
Further, normalize the pSTAT/total STAT ratio to the loading control to account for any loading inaccuracies.
-
Plot the normalized pSTAT levels against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This protocol provides a comprehensive framework for evaluating the efficacy of JAK1 inhibitors by monitoring the phosphorylation status of STAT proteins. Adherence to these detailed steps, including appropriate controls and data normalization, will ensure the generation of reliable and reproducible results for researchers in academic and industrial settings.
References
- 1. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. JAK1 mutation analysis in T-cell acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of JAK1 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available in vivo data specifically for "Jak1-IN-14" is limited. The following application notes, protocols, and data tables are based on closely related and well-documented selective JAK1/JAK2 inhibitors, such as Ruxolitinib and AZD1480. These compounds share a similar mechanism of action and serve as a robust proxy for designing and executing in vivo studies with novel JAK1 inhibitors.
Introduction: Targeting the JAK1 Signaling Pathway
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] These activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[4]
The JAK1-STAT pathway is a key mediator for numerous pro-inflammatory cytokines, including the IL-6 family and interferons (IFNs).[3][5] Dysregulation of this pathway is implicated in a wide range of autoimmune diseases, inflammatory conditions, and cancers.[4][6] Small molecule inhibitors targeting JAK1 offer a promising therapeutic strategy by blocking this signaling cascade. This document provides a comprehensive guide to the in vivo use of JAK1 inhibitors in preclinical mouse models, covering applications, dosing, protocols, and data interpretation.
Visualized Signaling Pathway: The JAK1-STAT Cascade
The following diagram illustrates the canonical JAK1-STAT signaling pathway and the point of intervention for JAK1 inhibitors.
References
- 1. Treatment with a JAK1/2 inhibitor ameliorates murine autoimmune cholangitis induced by IFN overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Janus kinase 1 (JAK1) conditional knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with a Selective JAK1 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Janus Kinase 1 (JAK1) inhibitor, exemplified here as Jak1-IN-14, in flow cytometry-based assays. The focus is on analyzing the intracellular signaling pathways, particularly the JAK/STAT pathway, to characterize the inhibitor's potency and selectivity.
Introduction
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that are pivotal in mediating signal transduction for a wide array of cytokines and growth factors.[1][2][3] This signaling is crucial for processes such as immunity, cell proliferation, and hematopoiesis.[4][5] The JAK-STAT signaling pathway is a primary cascade activated by these extracellular signals, where ligand binding to a receptor induces the phosphorylation and activation of associated JAKs.[2][3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3][4]
Selective inhibition of JAK1 is a key therapeutic strategy for various autoimmune and inflammatory diseases.[2] Flow cytometry, particularly phosphospecific flow cytometry, is a powerful technique to dissect the intracellular effects of selective JAK1 inhibitors at a single-cell level.[6][7] This method allows for the quantification of phosphorylated STAT proteins (pSTAT) in distinct immune cell subsets following cytokine stimulation, providing a detailed pharmacodynamic readout of inhibitor activity.[6][8]
Note: While these notes refer to "this compound," specific public domain data for a compound with this exact designation is limited. The provided protocols and data tables are based on the established principles and published data for well-characterized, highly selective JAK1 inhibitors.
Data Presentation: Comparative Selectivity of JAK Inhibitors
The selectivity of a JAK inhibitor is a critical determinant of its biological effects and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known JAK inhibitors against the four JAK family members, highlighting the profiles of inhibitors with high selectivity for JAK1. This comparative data is essential for interpreting experimental results and understanding the potential off-target effects.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Upadacitinib | 43 | 200 | 2300 | 4700 | Selective for JAK1[5] |
| Filgotinib | 10 | 28 | 810 | 116 | Selective for JAK1 |
| Tofacitinib | 112 | 20 | 1 | 344 | Pan-JAK inhibitor with higher potency for JAK3 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Selective for JAK1/JAK2 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Selective for JAK1/JAK2 |
Data compiled from various sources and are approximate values from cell-free assays. Cellular IC50 values may vary.
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for a selective JAK1 inhibitor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes: Biochemical Kinase Activity Assay for Jak1-IN-14
Introduction
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal for mediating signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus.[1][2] This signaling cascade, known as the JAK/STAT pathway, is integral to regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3][4] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAK kinases attractive therapeutic targets.[5][6] JAK1, in particular, is associated with signaling for numerous pro-inflammatory cytokines, and its inhibition is a promising strategy for treating diseases like rheumatoid arthritis and inflammatory bowel disease.[7][8]
Jak1-IN-14 is a novel small molecule inhibitor designed to target the ATP-binding site of JAK1 with high potency and selectivity. These application notes provide a detailed protocol for determining the inhibitory activity of this compound on JAK1 kinase using a luminescence-based biochemical assay. This assay quantifies the amount of ATP remaining after the kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.
JAK1/STAT Signaling Pathway
The JAK/STAT pathway is initiated when a cytokine binds to its specific cell surface receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity.[9] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[10] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][11] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[8] this compound exerts its effect by inhibiting the initial phosphorylation step mediated by JAK1.
Experimental Principles and Workflow
This protocol employs a luminescence-based kinase assay, a robust method for high-throughput screening. The assay measures the amount of ATP consumed by JAK1 during the phosphorylation of a substrate peptide. The reaction is stopped, and a detection reagent is added, which contains luciferase and its substrate. The luciferase enzyme uses the remaining ATP to produce a luminescent signal that is inversely proportional to JAK1 kinase activity. A potent inhibitor like this compound will result in less ATP consumption and, therefore, a higher luminescence signal.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
Recombinant human JAK1 enzyme (e.g., BPS Bioscience #40449)
-
JAK1 substrate peptide (e.g., IRS-1tide, BPS Bioscience #79519)
-
5x Kinase Assay Buffer (e.g., BPS Bioscience #79334)
-
ATP (500 µM solution)
-
Dithiothreitol (DTT, 1 M)
-
This compound (stock solution in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX, Promega #V6071)
-
White, opaque 96-well microplates
-
Microplate reader capable of measuring luminescence
-
30°C incubator
Protocol Steps
-
Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare by diluting the 5x stock with sterile water. Add DTT to a final concentration of 10 mM (e.g., add 10 µl of 1 M DTT to 1 ml of 5x buffer before final dilution).[12]
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to cover a wide concentration range. Include a "no inhibitor" control containing the same final percentage of DMSO as the inhibitor wells.
-
Enzyme Preparation: Thaw the JAK1 enzyme on ice. Dilute the enzyme to the working concentration (e.g., ~5 ng/µl) in 1x Kinase Assay Buffer.[12] Keep on ice and prepare fresh.
-
Master Mix: Prepare a master mix for all reactions containing the appropriate volumes of 5x Kinase Assay Buffer, ATP, and the substrate peptide.[12] For each 25 µl reaction: 6 µl 5x Kinase Assay Buffer, 1 µl ATP (500 µM), 5 µl 10x Substrate, and 13 µl water.
-
-
Assay Procedure:
-
Add 25 µl of the Master Mix to each well of the 96-well plate.
-
Add 5 µl of the serially diluted this compound or inhibitor buffer (for positive and blank controls) to the appropriate wells.
-
To the "Blank" wells, add 20 µl of 1x Kinase Assay Buffer. These wells will represent 100% inhibition (no enzyme activity).
-
Initiate the kinase reaction by adding 20 µl of the diluted JAK1 enzyme to all wells except the "Blank" wells. The final reaction volume is 50 µl.
-
Cover the plate and incubate at 30°C for 45 minutes.[12]
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
After the 45-minute incubation, add 50 µl of the Kinase-Glo® MAX reagent to each well.[12]
-
Mix gently and incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_PositiveControl)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The inhibitory activity and selectivity of this compound can be summarized in tables. Table 1 shows hypothetical selectivity data against other JAK family members, while Table 2 compares its potency to other known JAK inhibitors.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 155 |
| JAK3 | 890 |
| TYK2 | 210 |
Table 2: Comparative IC50 Values of Various JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Reference(s) |
| This compound (Hypothetical) | 5.2 | 155 | - |
| Baricitinib | 5.9 | 5.7 | [13] |
| Abrocitinib | 29 | 803 | [7][13] |
| Ruxolitinib | 6.4 | 8.8 | [7] |
| Fedratinib | >1000 | 3 | [7] |
Mechanism of Action
Most small molecule kinase inhibitors, including this compound, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the enzyme, preventing the binding of ATP and subsequent phosphorylation of the substrate. This reversible inhibition effectively blocks the downstream signaling cascade.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for JAK1 Inhibitors: Determining Optimal Working Concentration
Notice: The specific inhibitor "Jak1-IN-14" is not referenced in currently available scientific literature. The following application notes provide a general framework and protocols for determining the optimal working concentration of novel or uncharacterized JAK1 inhibitors, using data from well-established compounds as a reference.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal to signal transduction for a wide array of cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to cellular processes such as proliferation, differentiation, and immune response.[2][3] Specifically, JAK1 is crucial for signaling numerous pro-inflammatory cytokines, making it a key therapeutic target for autoimmune and inflammatory diseases.[4]
JAK inhibitors function by competing with ATP for the kinase's ATP-binding site, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] This action prevents the translocation of STAT dimers to the nucleus and subsequent transcription of target genes.
Quantitative Data on Known JAK1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For a JAK1 inhibitor, this value indicates the concentration required to inhibit 50% of JAK1 enzymatic activity. The optimal in vitro working concentration is typically determined based on the IC50 value from both biochemical and cell-based assays. Below is a summary of reported IC50 values for several well-characterized JAK inhibitors with activity against JAK1. These values serve as a useful reference for estimating a starting concentration range for a novel inhibitor.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| Tofacitinib | Pan-JAK | JAK1: 112, JAK2: 20, JAK3: 1 | IL-2 induced pSTAT5: 10-100 |
| Ruxolitinib | JAK1/JAK2 | JAK1: 3.3, JAK2: 2.8 | EPO-induced pSTAT5: 180 |
| Upadacitinib | JAK1 | JAK1: 43 | IL-6 induced pSTAT3: 94 |
| Filgotinib | JAK1 | JAK1: 10 | IL-6 induced pSTAT3: 620 |
| Baricitinib | JAK1/JAK2 | JAK1: 5.9, JAK2: 5.7 | IL-6 induced pSTAT3: 44 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate, cell type).
Signaling Pathways and Experimental Workflow
The JAK1-STAT Signaling Pathway
The diagram below illustrates the canonical JAK1-STAT signaling pathway. Cytokine binding induces dimerization of receptors, leading to the activation of receptor-associated JAK1. Activated JAK1 then phosphorylates the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAK1, dimerize, and translocate to the nucleus to regulate gene transcription.
Caption: The JAK1-STAT signaling cascade and the point of inhibition.
Experimental Workflow for Determining Working Concentration
The following workflow outlines the steps to determine the optimal working concentration of a novel JAK1 inhibitor in a cell-based assay. The process begins with a broad dose-range finding experiment, followed by a precise IC50 determination.
Caption: Workflow for determining the optimal inhibitor concentration.
Logic of JAK1 Inhibition
This diagram illustrates the logical relationship between the presence of a JAK1 inhibitor and its downstream cellular effects. The inhibitor directly blocks JAK1 activity, leading to a cascade of subsequent inhibitory effects.
Caption: Logical cascade of events following JAK1 inhibition.
Experimental Protocols
The following is a generalized protocol for determining the cellular IC50 of a JAK1 inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation.
Protocol: Inhibition of IFNγ-induced STAT1 Phosphorylation in HeLa Cells
Objective: To determine the concentration of this compound required to inhibit 50% of STAT1 phosphorylation induced by Interferon-gamma (IFNγ) in a human cell line.
Materials:
-
HeLa cells (or other responsive cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IFNγ
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies: Rabbit anti-p-STAT1 (Tyr701), Rabbit anti-STAT1, Mouse anti-β-Actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
96-well cell culture plates
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Serum Starvation:
-
The next day, gently aspirate the growth medium and replace it with serum-free DMEM.
-
Incubate for 4-6 hours to reduce basal signaling activity.
-
-
Inhibitor Treatment:
-
Prepare a 10-point serial dilution of this compound in serum-free DMEM. A suggested starting range, based on other JAK inhibitors, would be from 1 µM down to 0.1 nM, plus a DMSO-only vehicle control.
-
Add the diluted inhibitor or vehicle to the corresponding wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Cytokine Stimulation:
-
Prepare a solution of IFNγ in serum-free DMEM at a concentration that elicits a robust p-STAT1 signal (typically 10-20 ng/mL, to be optimized beforehand).
-
Add the IFNγ solution to all wells except for the unstimulated control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Collect the lysates and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 15-20 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1 (e.g., 1:1000) and a loading control like β-Actin (e.g., 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000) for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT1 and the loading control.
-
Normalize the p-STAT1 signal to the loading control signal.
-
Plot the normalized p-STAT1 signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Recommended Working Concentration
The optimal working concentration for subsequent experiments depends on the desired level of inhibition.
-
For IC50 determination: A dose range that brackets the 50% inhibition point is required.
-
For mechanistic studies: To ensure complete target inhibition, a concentration of 5-10 times the determined cellular IC50 is commonly used. This should effectively inhibit >95% of JAK1 activity in the cellular context.
It is crucial to perform a dose-response curve for your specific inhibitor and cell system to accurately determine the appropriate working concentration for your experimental needs.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating JAK1-IN-14 Solubility Challenges: A Technical Support Guide
For researchers and drug development professionals utilizing the selective JAK1 inhibitor, JAK1-IN-14, achieving complete dissolution is a critical first step for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered with this compound.
Troubleshooting Guide: Resolving this compound Dissolution Issues
Question: My this compound is not fully dissolving in DMSO. What steps can I take?
Answer:
If you are experiencing difficulty dissolving this compound in DMSO, please follow this systematic troubleshooting workflow. This guide will help you address the most common factors affecting the solubility of this small molecule inhibitor.
Jak1-IN-14 off-target effects mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JAK1-IN-14. The information is designed to help mitigate potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[][2][3] Published data indicates that it is approximately 8- to 10.7-fold more selective for JAK1 over JAK2 and JAK3.[2][3][4]
Q2: My experimental results are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability and Storage: Ensure the compound is stored correctly at -20°C and that stock solutions are not subjected to repeated freeze-thaw cycles.[2] For long-term storage of stock solutions, -80°C is recommended.[2]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to the inhibitor.
-
Assay Conditions: In biochemical assays, ensure that the ATP concentration is kept consistent, as ATP-competitive inhibitors' potency can be affected by it.[5] For cellular assays, the timing of cytokine stimulation and inhibitor treatment is critical.
Q3: I am observing effects in my model that don't seem to be related to JAK1 inhibition. What could be the cause?
This could be due to off-target effects of this compound. Although it is selective for JAK1, at higher concentrations it may inhibit other kinases or cellular proteins. It is crucial to use the lowest effective concentration and to perform control experiments to validate that the observed phenotype is due to JAK1 inhibition.
Q4: How can I confirm that the effects I'm seeing are due to on-target JAK1 inhibition?
Several methods can be used to confirm on-target activity:
-
Western Blotting: Assess the phosphorylation status of STAT proteins downstream of JAK1 (e.g., pSTAT1, pSTAT3) upon cytokine stimulation (e.g., IFN-γ or IL-6). A dose-dependent decrease in pSTAT levels following treatment with this compound would indicate on-target activity.
-
CRISPR/Cas9 Gene Editing: Use CRISPR to generate a JAK1-knockout cell line. The phenotype observed in these cells should mimic the effect of this compound treatment.[6][7] Furthermore, the inhibitor should have no effect in the knockout cells if the phenotype is solely JAK1-dependent.
-
Rescue Experiments: In a JAK1-knockout cell line, express a version of JAK1 that is resistant to this compound. If the inhibitor's effect is reversed, it confirms on-target activity.
Q5: What are the best practices for determining the optimal working concentration of this compound?
It is recommended to perform a dose-response study to determine the IC50 or EC50 in your specific assay system. Start with a broad range of concentrations and narrow it down to a more focused range around the expected potency. The goal is to use the lowest concentration that gives the desired biological effect to minimize the risk of off-target activities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of JAK1 activity | 1. Compound degradation: Improper storage or handling. 2. Incorrect assay conditions: Sub-optimal ATP or substrate concentrations in biochemical assays. 3. Cellular resistance: Cells may have mutations in the JAK-STAT pathway. | 1. Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. 2. Optimize assay conditions, particularly ATP concentration for competitive inhibitors. 3. Sequence the JAK1 gene in your cell line to check for mutations. |
| High background signal in Western blots for pSTAT | 1. Sub-optimal antibody concentration: Too high primary or secondary antibody concentration. 2. Insufficient washing: Inadequate removal of unbound antibodies. 3. Blocking issues: Ineffective blocking of non-specific binding sites. | 1. Titrate primary and secondary antibodies to find the optimal dilution. 2. Increase the number and duration of wash steps. 3. Try different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST). |
| Unexpected cell toxicity | 1. Off-target effects: Inhibition of kinases essential for cell survival. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. 3. Compound precipitation: Poor solubility at high concentrations. | 1. Perform a kinome scan to identify potential off-targets. Use a lower concentration of the inhibitor. 2. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%). 3. Check the solubility of this compound in your media. If precipitation is observed, sonicate or warm the solution. |
| Discrepancy between biochemical and cellular assay results | 1. Cell permeability: The compound may have poor cell membrane permeability. 2. Cellular metabolism: The compound may be metabolized by the cells. 3. Presence of efflux pumps: Cells may actively pump out the compound. | 1. Use cell-based assays that measure target engagement within the cell. 2. Investigate the metabolic stability of the compound in your cell line. 3. Use inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) as a control. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 | Reference |
| JAK1 | 12.6 | 1 | [4] |
| JAK2 | 135 | 10.7 | [4] |
| JAK3 | >100 (reported as 8-fold less potent than for JAK1) | ~8 | [2][3] |
| TYK2 | Not publicly available | - |
Experimental Protocols
Biochemical Kinase Assay for this compound Potency
Objective: To determine the IC50 of this compound against JAK1 kinase.
Materials:
-
Recombinant active JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x JAK1 enzyme solution in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate solution. The final ATP concentration should be at or near the Km for JAK1.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.
Western Blot for Phospho-STAT3 in Response to IL-6 and this compound
Objective: To assess the on-target cellular activity of this compound by measuring the inhibition of IL-6-induced STAT3 phosphorylation.
Materials:
-
Cells responsive to IL-6 (e.g., HeLa or HepG2)
-
Cell culture medium
-
IL-6
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-total-STAT3 antibody as a loading control.
Visualizations
Caption: Canonical JAK1-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 2. glpbio.com [glpbio.com]
- 3. JAK-IN-14|Cas# 1973485-06-1 [glpbio.cn]
- 4. JAK1-IN-14_TargetMol [targetmol.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Jak1-IN-14 In Vivo Experiments
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity or adverse events (e.g., weight loss, lethargy) in our animal models treated with Jak1-IN-14. What are the potential causes and how can we troubleshoot this?
A1: Unexpected toxicity can arise from several factors. Consider the following:
-
Dose-Related Toxicity: The administered dose may be too high. It is crucial to perform a maximum tolerated dose (MTD) study before initiating efficacy experiments.
-
Off-Target Effects: While designed to be selective, high concentrations of the inhibitor might engage other kinases, leading to unforeseen side effects.[1][2] Consider reducing the dose or exploring a more selective inhibitor if available.
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider running a vehicle-only control group to assess its effects in isolation.
-
Immunosuppression: As a JAK1 inhibitor, this compound is expected to have immunosuppressive effects.[3][4] This can increase susceptibility to infections, which may manifest as general signs of illness. Maintaining a sterile environment and using specific-pathogen-free (SPF) animals is critical.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, might be causing toxicity.
Troubleshooting Steps:
-
Review your dosing calculations and ensure accuracy.
-
Conduct a dose-ranging study to identify a tolerated and effective dose.
-
Include a vehicle-only control group in all experiments.
-
Monitor animals closely for signs of infection and consider prophylactic antibiotic treatment if appropriate for the model.
Q2: Our in vivo experiment with this compound is not showing the expected efficacy. What are the possible reasons for this lack of effect?
A2: A lack of efficacy can be multifactorial. Here are some common reasons and troubleshooting approaches:
-
Suboptimal Dosing or Dosing Frequency: The dose of this compound may be too low to achieve therapeutic concentrations at the target site, or the dosing frequency may be insufficient to maintain target engagement over time.[5][6]
-
Poor Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance, resulting in low exposure.[7][8]
-
Formulation and Stability Issues: this compound may not be fully dissolved in the vehicle, or it may be unstable in the formulation, leading to a lower effective dose being administered.
-
Lack of Target Engagement: It is essential to confirm that this compound is reaching its target (JAK1) and inhibiting its activity in vivo.[9][10][11][12]
-
Animal Model Selection: The chosen animal model may not be JAK1-dependent, or the disease progression in the model may be too aggressive for the inhibitor to show a significant effect.
Troubleshooting Steps:
-
Perform a pharmacokinetic study to determine the exposure (AUC, Cmax) and half-life of this compound in your animal model. This will inform optimal dosing and frequency.
-
Assess target engagement by measuring the phosphorylation of downstream targets, such as STAT3, in tissues or peripheral blood mononuclear cells (PBMCs) at various time points after dosing.[7]
-
Confirm the solubility and stability of your this compound formulation.
-
Review the literature to ensure that the JAK1 pathway is a validated therapeutic target in your chosen disease model.[13]
Q3: What is a suitable vehicle for administering this compound in vivo?
A3: The choice of vehicle depends on the physicochemical properties of this compound (e.g., solubility, stability) and the intended route of administration. Common vehicles for oral administration of small molecule inhibitors include:
-
Aqueous solutions:
-
0.5% (w/v) Methylcellulose in water
-
5% (v/v) DMSO in saline
-
10% (v/v) Solutol HS 15 in water
-
-
Suspensions:
-
0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in water
-
It is critical to determine the solubility of this compound in various vehicles to prepare a homogenous and stable formulation. Always test the tolerability of the chosen vehicle in a small cohort of animals before use in a large-scale study.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for a preclinical selective JAK1 inhibitor like this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 500 |
| JAK3 | >1000 |
| TYK2 | 250 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 850 |
| AUC (0-24h) (ng*h/mL) | 4500 |
| Half-life (t1/2) (h) | 3.5 |
| Bioavailability (%) | 40 |
Table 3: Recommended Starting Doses for In Vivo Efficacy Studies
| Animal Model | Route of Administration | Recommended Dose Range | Dosing Frequency |
| Mouse | Oral (gavage) | 10 - 50 mg/kg | Once or twice daily |
| Rat | Oral (gavage) | 5 - 30 mg/kg | Once or twice daily |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% methylcellulose and 0.2% Tween 80.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the number of animals and the dosing volume.
-
Prepare the vehicle:
-
Add 0.5 g of methylcellulose to 100 mL of sterile water and stir overnight at 4°C to dissolve.
-
Add 0.2 mL of Tween 80 to the methylcellulose solution and mix thoroughly.
-
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the this compound powder and grind to a fine paste using the pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.
-
Transfer the suspension to a sterile tube and stir continuously on a stir plate during dosing to prevent settling.
-
Prepare the formulation fresh daily.
Protocol 2: In Vivo Target Engagement Assessment
Objective: To assess the in vivo inhibition of JAK1 signaling by this compound.
Procedure:
-
Dose a cohort of animals with this compound at the desired dose and a control group with vehicle.
-
At selected time points post-dosing (e.g., 1, 4, 8, and 24 hours), collect whole blood or relevant tissue samples.
-
For whole blood, stimulate with a JAK1-dependent cytokine (e.g., IL-6) ex vivo to induce STAT3 phosphorylation.
-
Lyse the cells or homogenize the tissue to extract proteins.
-
Analyze the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 by Western blot or ELISA.
-
A reduction in the pSTAT3/total STAT3 ratio in the this compound treated group compared to the vehicle group indicates target engagement.
Visualizations
Caption: The JAK1-STAT signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vivo efficacy studies.
Caption: A decision tree for troubleshooting common issues in in vivo studies.
References
- 1. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs) - ACR Meeting Abstracts [acrabstracts.org]
- 7. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
Technical Support Center: Optimizing Jak1-IN-14 Efficacy in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Jak1-IN-14 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1). It functions by competing with ATP for the binding site in the kinase domain of JAK1, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][3] This inhibition blocks the signaling cascade initiated by various cytokines and growth factors that are crucial for cell proliferation, differentiation, and immune responses.[1][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits significant selectivity for JAK1 over other JAK family members. Biochemical assays have shown it to be approximately 10.7-fold more selective for JAK1 (IC50 = 12.6 nM) than for JAK2 (IC50 = 135 nM).[4] Its selectivity against JAK3 and TYK2 is also noteworthy, making it a valuable tool for studying JAK1-specific functions.[4] However, a comprehensive kinase selectivity profile against a wider range of kinases is not extensively documented in publicly available resources.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS can be used.[4] When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming and sonication can aid in dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of JAK1 signaling (e.g., no decrease in pSTAT levels) | Compound Degradation: this compound may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent) and avoid multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| Insufficient Concentration: The concentration of this compound used may be too low to effectively inhibit JAK1 in the specific cell line or under the experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a concentration range based on the known IC50 value (e.g., 10 nM to 1 µM). | |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | While specific permeability data for this compound is limited, most small molecule inhibitors have good cell permeability. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) as high concentrations can affect cell membranes. | |
| Compound Instability in Media: this compound may be unstable in the cell culture medium over the course of the experiment. | While specific stability data in various media is not readily available, it is good practice to minimize the time the compound is in the media before and during the experiment. For longer-term assays, consider replenishing the media with fresh inhibitor at regular intervals. | |
| High background signal or off-target effects | Non-specific Binding: At high concentrations, this compound may inhibit other kinases, leading to off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using a more selective JAK1 inhibitor if off-target effects are a concern and confirmed. |
| Cell Line Sensitivity: The chosen cell line may have signaling pathways that are sensitive to the off-target activities of the inhibitor. | Characterize the signaling pathways in your cell line. If off-target effects are suspected, use additional controls, such as another JAK1 inhibitor with a different chemical scaffold or a JAK1 knockout/knockdown cell line. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can affect the cellular response to inhibitors. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the time of the experiment. |
| Inaccurate Pipetting or Dilution: Errors in preparing stock solutions or serial dilutions can lead to significant variability. | Calibrate pipettes regularly and use precise dilution techniques. Prepare a fresh dilution series for each experiment from a reliable stock solution. | |
| Cell toxicity observed at expected inhibitory concentrations | High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is kept to a minimum, typically below 0.1%. Include a vehicle control (DMSO alone) to assess its effect on cell viability. |
| On-target Toxicity: Inhibition of JAK1 signaling itself can lead to decreased cell viability or proliferation in certain cell types that are dependent on this pathway. | Perform a cell viability assay (e.g., MTT or CCK-8) in parallel with your functional assay to distinguish between specific inhibition of signaling and general cytotoxicity. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| JAK1 | 12.6 | Biochemical | [4] |
| JAK2 | 135 | Biochemical | [4] |
Note: IC50 values in specific cell lines are not widely available in the public domain. Researchers are encouraged to determine the EC50 (effective concentration for 50% inhibition) in their cell line of interest.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (334.35 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial.
-
To aid dissolution, gently warm the vial and/or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for single use.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Western Blot Analysis of STAT Phosphorylation
-
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-JAK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours or overnight, depending on the cell type.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6 for 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with antibodies against the total STAT protein and a loading control like β-actin.
-
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for low this compound efficacy.
References
- 1. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Deciphering JAK1 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances [synapse.patsnap.com]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
Jak1-IN-14 stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jak1-IN-14. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][][3] JAK1 is a member of the Janus kinase family of non-receptor tyrosine kinases that are essential for signaling downstream of various cytokine receptors.[4] Upon cytokine binding, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in inflammation, immunity, and cell proliferation.[5][6] By inhibiting JAK1, this compound blocks this signaling cascade.
Q2: What are the chemical properties and storage recommendations for this compound?
The key chemical properties and storage guidelines for this compound are summarized in the table below. It is crucial to adhere to these recommendations to ensure the integrity and activity of the compound.
| Property | Value | Source |
| CAS Number | 1973485-06-1 | [1][] |
| Molecular Formula | C₁₉H₁₅FN₄O | [1][] |
| Molecular Weight | 334.35 g/mol | [1][] |
| Solubility | Soluble in DMSO | [1][] |
| Storage of Solid | Store at -20°C | [1][] |
| Stock Solution Storage | Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Q3: Is there any available data on the stability of this compound in cell culture media such as DMEM or RPMI-1640?
Currently, there is no publicly available quantitative data on the stability or half-life of this compound in common cell culture media. The stability of small molecule inhibitors in culture media can be influenced by factors such as pH, temperature, serum concentration, and the presence of other media components.[7][8] It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Troubleshooting Guide
Problem: Inconsistent or weaker than expected inhibition of JAK1 signaling in my cell-based assay.
Possible Cause 1: Degradation of this compound in culture media.
-
Troubleshooting Tip: The stability of this compound in your specific culture medium and under your experimental conditions (e.g., 37°C, 5% CO₂) is unknown. It is possible the compound is degrading over the course of your experiment.
-
Solution: Perform a stability study to determine the half-life of this compound in your culture medium. A general protocol is provided in the "Experimental Protocols" section. Based on the stability data, you may need to refresh the media with freshly diluted inhibitor at specific time points during your experiment to maintain a consistent effective concentration.
-
Possible Cause 2: Suboptimal solubility or precipitation of this compound.
-
Troubleshooting Tip: While this compound is soluble in DMSO, diluting the DMSO stock into aqueous culture media can sometimes lead to precipitation, especially at higher concentrations.[1][]
-
Solution: When preparing your working concentrations, ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to maintain solubility. Visually inspect the media for any signs of precipitation after adding the inhibitor. To improve solubility, you can try warming the tube to 37°C and using an ultrasonic bath for a short period.[1]
-
Possible Cause 3: Issues with the inhibitor stock solution.
-
Troubleshooting Tip: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound.[1]
-
Solution: Aliquot your stock solution upon receipt and store at -20°C or -80°C as recommended.[1] Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Problem: High background signal in my kinase assay.
Possible Cause: Non-specific binding or interference with the assay components.
-
Troubleshooting Tip: At high concentrations, some small molecules can interfere with assay readouts (e.g., fluorescence, luminescence) or exhibit non-specific binding.
-
Solution: Run appropriate controls, including vehicle-only (DMSO) and no-enzyme controls, to determine the background signal. If high background is observed, consider using a different assay format or lowering the concentration of this compound if possible.
-
Experimental Protocols
Protocol: General Method for Determining the Stability of this compound in Culture Media
This protocol provides a general framework for assessing the stability of this compound in a specific cell culture medium. The primary analytical method used here is High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the pre-warmed cell culture medium with this compound to the desired final concentration (e.g., the working concentration used in your experiments). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Place the tube of this compound spiked media in a 37°C incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the spiked media. The t=0 sample should be collected immediately after spiking.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge at high speed to pellet any precipitates.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.
-
The peak area of this compound at each time point is compared to the peak area at t=0 to determine the percentage of the compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
From this plot, you can determine the half-life (t₁/₂) of the compound in your specific culture medium.
-
Data Presentation Template:
Researchers can use the following table to record and present their stability data for this compound.
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 100% | |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
JAK1 Signaling Pathway
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. glpbio.com [glpbio.com]
- 3. JAK-IN-14|CAS 1973485-06-1|DC Chemicals [dcchemicals.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Jak1-IN-14 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective JAK1 inhibitor, Jak1-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its selectivity profile?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1). It has been reported to be over 8-fold more selective for JAK1 than for JAK2 and JAK3.[] Its IC50 (half-maximal inhibitory concentration) is less than 5 μM.[]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C.
Quantitative Data Summary
Below is a summary of the available quantitative data for this compound and other relevant JAK inhibitors for comparison.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | JAK1 | < 5 μM | >8-fold vs JAK2/JAK3 | [] |
| Tofacitinib | JAK1 | 112 nM | Pan-JAK inhibitor | [2] |
| JAK2 | 20 nM | [2] | ||
| JAK3 | 1 nM | [2] | ||
| Ruxolitinib | JAK1 | 6.4 nM | [2] | |
| JAK2 | 8.8 nM | [2] | ||
| Abrocitinib | JAK1 | 29 nM | ~28-fold vs JAK2 | [2] |
| JAK2 | 803 nM | [2] |
Experimental Protocols & Troubleshooting
Kinase Assays
Objective: To measure the inhibitory activity of this compound on JAK1 kinase activity.
Detailed Methodology:
A common method for assessing kinase activity is a radiometric assay using [γ-³³P]-ATP.
-
Reaction Setup: Prepare a reaction mixture containing the peptide substrate (e.g., poly[Glu:Tyr] 4:1 at 0.2 mg/ml), purified recombinant human JAK1 enzyme, and the desired concentration of this compound (or DMSO as a vehicle control) in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Initiation: Start the reaction by adding [γ-³³P]-ATP to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting Guide: Kinase Assays
| Problem | Possible Cause | Suggested Solution |
| No or low kinase activity | Inactive enzyme | Ensure proper storage and handling of the recombinant JAK1 enzyme. Avoid multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect buffer composition | Verify the pH and components of the kinase reaction buffer. Ensure the presence of necessary cofactors like Mg²⁺. | |
| Suboptimal ATP concentration | Determine the Km of ATP for your specific enzyme lot and use a concentration at or near the Km for inhibition studies. | |
| High background signal | Autophosphorylation of the kinase | Include a "no substrate" control to measure the level of autophosphorylation. |
| Non-specific binding of ATP to the filter | Ensure thorough washing of the filter membranes after spotting the reaction. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
| Reagent degradation | Prepare fresh buffers and ATP solutions regularly. | |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Western Blotting for Phospho-STAT
Objective: To assess the effect of this compound on the phosphorylation of downstream STAT proteins in a cellular context.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cell line known to express the target cytokine receptor) and allow them to adhere. Starve the cells in serum-free media for a few hours to reduce basal signaling. Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to induce JAK1-mediated STAT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the STAT protein and a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide: Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No or weak phospho-STAT signal | Ineffective cytokine stimulation | Confirm the bioactivity of your cytokine and optimize the stimulation time and concentration. |
| Inactive inhibitor | Ensure this compound is properly dissolved and stored. Prepare fresh dilutions for each experiment. | |
| Phosphatase activity | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Poor antibody quality | Use a validated antibody for the specific phospho-STAT you are detecting. Check the manufacturer's recommendations for antibody concentration and incubation conditions. | |
| High background | Non-specific antibody binding | Optimize the blocking conditions (type of blocking agent, concentration, and duration). Increase the number and duration of washes. |
| Too high antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Inconsistent band intensities | Uneven protein loading | Accurately quantify protein concentrations and load equal amounts in each lane. Use a reliable loading control for normalization. |
| Transfer issues | Ensure complete and even transfer of proteins from the gel to the membrane. Check for air bubbles between the gel and membrane. |
Cell Viability Assays
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Detailed Methodology:
A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
Troubleshooting Guide: Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. Pay attention to pipetting technique to dispense equal cell numbers into each well. |
| Edge effects | To minimize evaporation, do not use the outer wells of the 96-well plate, or fill them with sterile PBS. | |
| Low signal or poor dynamic range | Suboptimal cell number | Optimize the initial cell seeding density to ensure the cells are in a logarithmic growth phase at the time of the assay. |
| Incorrect incubation time | Adjust the incubation time with the viability reagent to allow for sufficient color development without reaching saturation or causing toxicity. | |
| Compound interference | Compound absorbs at the measurement wavelength | Include a "compound only" control (no cells) to measure any background absorbance from the compound itself and subtract this from the experimental wells. |
| Compound reacts with the viability reagent | Test the compound's reactivity with the assay reagent in a cell-free system. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
References
How to reduce Jak1-IN-14 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Jak1-IN-14 and mitigate potential cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly High Cell Death or Low Cell Viability
Possible Cause 1: Suboptimal Inhibitor Concentration
High concentrations of this compound can lead to off-target effects and subsequent cytotoxicity.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Solution:
-
Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for its target and the CC50 (half-maximal cytotoxic concentration). The ideal working concentration should be well below the CC50.
-
Consult Existing Literature: Review publications that have used this compound or similar selective JAK1 inhibitors in comparable experimental systems to guide your concentration selection.
Table 1: Recommended Concentration Ranges for Initial Screening
| Cell Type | Starting Concentration Range |
| Cancer Cell Lines | 0.1 µM - 10 µM |
| Primary Immune Cells | 0.01 µM - 1 µM |
Possible Cause 2: Off-Target Effects
While this compound is a selective inhibitor, at higher concentrations, it may inhibit other kinases, leading to unforeseen cellular effects and toxicity.[1]
Solution:
-
Review Selectivity Profile: Familiarize yourself with the selectivity profile of this compound. Information from the manufacturer or in published literature can provide insights into potential off-target kinases.
-
Use a More Selective Inhibitor (if available): If off-target effects are suspected and problematic, consider using a structurally different and more selective JAK1 inhibitor as a control to confirm that the observed phenotype is due to JAK1 inhibition.
-
Employ a Rescue Experiment: If the off-target effect is known, attempt to rescue the phenotype by manipulating the off-target pathway.
Possible Cause 3: Poor Compound Solubility
This compound is soluble in DMSO.[] If the compound precipitates out of solution in your cell culture media, it can lead to inconsistent results and direct cellular toxicity.
Solution:
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can affect compound stability and solubility.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Visually Inspect Media: Before adding to cells, visually inspect the media containing this compound for any signs of precipitation.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Variation in Experimental Conditions
Minor variations in cell density, incubation time, and passage number can significantly impact the cellular response to this compound.
Solution:
-
Standardize Protocols: Maintain strict consistency in all experimental parameters, including cell seeding density, treatment duration, and reagent preparation.
-
Use Low-Passage Cells: Use cells with a consistent and low passage number to ensure a stable genetic and phenotypic background.
Possible Cause 2: Degradation of the Inhibitor
Improper storage of this compound can lead to its degradation and loss of activity.
Solution:
-
Follow Storage Recommendations: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C.[]
-
Protect from Light: Some compounds are light-sensitive. Store this compound in a light-protected container.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[] JAK1 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of numerous cytokines and growth factors.[3][4] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the transcription of target genes involved in inflammation, immunity, and cell proliferation.[5][6]
Q2: How selective is this compound?
A2: this compound is reported to be more than 8-fold more selective for JAK1 over JAK2 and JAK3.[] However, as with any small molecule inhibitor, selectivity is concentration-dependent. At higher concentrations, the likelihood of inhibiting other kinases increases.[1]
Table 2: Comparative Selectivity of Clinically Relevant JAK Inhibitors (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | 1.2 | 20 | 112 | 344 |
| Baricitinib | 5.9 | 5.7 | 400 | 53 |
| Upadacitinib | 43 | 250 | 2300 | >5000 |
| Filgotinib | 10 | 28 | 810 | 116 |
| Note: This table presents data for other well-characterized JAK inhibitors to provide context for the importance of selectivity. Specific IC50 values for this compound against a full kinase panel are not readily available in the public domain. |
Q3: How can I assess the cytotoxicity of this compound in my experiments?
A3: Several assays can be used to measure cytotoxicity:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q4: What are the potential off-target effects of inhibiting JAK1?
A4: Since JAK1 is involved in the signaling of a wide range of cytokines, its inhibition can have broad effects on the immune system.[3] Potential on-target and off-target effects can include immunosuppression and an increased risk of infections. The specific off-target effects of this compound would depend on its kinase selectivity profile at the concentration used.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration used for the inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol provides a general framework for assessing apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing high cytotoxicity with this compound.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 1 - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Jak1-IN-14 precipitation in aqueous solutions
Welcome to the technical support center for Jak1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[] It is recommended to prepare a high-concentration stock solution in DMSO. One supplier suggests a solubility of 10.5 mg/mL in DMSO, which may be facilitated by ultrasonic agitation and warming to 60°C.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous solutions. Like many kinase inhibitors, this compound is a lipophilic compound with poor aqueous solubility.[2][3][4] Direct dissolution in aqueous buffers will likely result in incomplete solubilization and precipitation.
Q3: How should I prepare my aqueous working solutions of this compound from a DMSO stock?
A3: To prepare an aqueous working solution, you should perform a serial dilution of your high-concentration DMSO stock into your final aqueous buffer or cell culture medium. It is critical to add the DMSO stock to the aqueous solution and mix immediately and thoroughly. The final concentration of DMSO in your experiment should be kept as low as possible (typically below 0.5%) to avoid solvent-induced artifacts.
Q4: What is the recommended storage condition for this compound solutions?
A4: Solid this compound should be stored at -20°C.[] DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. One vendor suggests that stock solutions are stable for up to 3 months at -20°C.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in aqueous solutions is a common issue that can significantly impact experimental results. The following guide provides systematic steps to identify and resolve this problem.
Problem: I observed precipitation after diluting my this compound DMSO stock into an aqueous buffer.
This is a common indication that the solubility limit of this compound in the aqueous solution has been exceeded.
Solution Workflow:
References
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Inhibition of Jak1-Dependent Signal Transduction in Airway Epithelial Cells Infected with Adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Jak1-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Jak1-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the Janus kinase 1 (JAK1). JAK1 is a non-receptor tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway.[1][2][3] This pathway is essential for transducing signals from various cytokines and growth factors that are involved in inflammation, immunity, and cell growth.[2][3] By inhibiting JAK1, this compound is expected to block the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of genes involved in inflammatory and immune responses.[2][4]
Q2: What are the expected outcomes of successful this compound treatment in a cellular assay?
Successful treatment with an effective dose of this compound should lead to a significant reduction in the phosphorylation of STAT proteins, particularly those downstream of JAK1-dependent cytokine signaling (e.g., pSTAT1, pSTAT3, pSTAT5, and pSTAT6). This can be observed via techniques like Western blotting or flow cytometry.[5][6] Consequently, this should result in the modulation of target gene expression and a measurable effect on cellular phenotypes such as proliferation, differentiation, or cytokine production.
Q3: How does the selectivity of a JAK inhibitor influence experimental results?
The selectivity of a JAK inhibitor refers to its preferential binding to one JAK isoform over the others (JAK2, JAK3, TYK2).[7] Highly selective JAK1 inhibitors are designed to minimize off-target effects associated with the inhibition of other JAK family members.[2] For instance, JAK2 inhibition can be associated with hematological side effects.[2] Unexpected results in your experiments could arise from a lack of absolute selectivity, leading to the inhibition of other kinases and unintended biological consequences. It is crucial to be aware of the full selectivity profile of your specific inhibitor.
Troubleshooting Guides
Issue 1: No observable effect on downstream signaling (e.g., pSTAT levels remain unchanged).
Possible Causes:
-
Inhibitor Potency and Concentration: The concentration of this compound used may be insufficient to inhibit JAK1 in your specific cell type or under your experimental conditions.
-
Cellular Permeability: The inhibitor may not be effectively entering the cells.
-
Inhibitor Stability: The inhibitor may have degraded due to improper storage or handling.
-
Assay Conditions: The experimental conditions, such as high ATP concentrations in a kinase assay, can compete with ATP-competitive inhibitors, reducing their apparent potency.[8]
-
Alternative Signaling Pathways: The cellular response you are measuring might be predominantly driven by pathways that are not dependent on JAK1.
Troubleshooting Steps:
-
Verify Inhibitor Activity: If possible, test the inhibitor in a cell-free biochemical assay to confirm its activity against purified JAK1 enzyme.
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations to determine the optimal effective dose.
-
Check for Cellular Uptake: While direct measurement can be challenging, you can infer uptake by observing a dose-dependent effect on a sensitive downstream marker like pSTAT.
-
Ensure Proper Inhibitor Handling: Always follow the manufacturer's instructions for storage and handling of the inhibitor. Prepare fresh dilutions for each experiment.
-
Optimize Assay Conditions: For in vitro kinase assays, use an ATP concentration that is close to the Km value for the enzyme to get a more accurate measure of inhibitor potency.[8]
-
Confirm Pathway Dependence: Use a positive control (e.g., a known potent JAK1 inhibitor) and a negative control to confirm that your observed phenotype is indeed JAK1-dependent.
Issue 2: Unexpected or off-target cellular effects (e.g., unexpected changes in cell viability, morphology, or activation of other pathways).
Possible Causes:
-
Off-Target Kinase Inhibition: this compound may be inhibiting other kinases in the cell, leading to unforeseen biological consequences. The kinome is vast, and even relatively selective inhibitors can have off-target activities.
-
Cell Type-Specific Responses: The cellular context is critical. The effect of inhibiting a signaling pathway can vary significantly between different cell types due to variations in their signaling networks.
-
Activation of Compensatory Pathways: Inhibition of the JAK1 pathway may lead to the upregulation of alternative signaling pathways as a compensatory mechanism.
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Obtain the kinase selectivity profile for this compound from the supplier or through a kinase profiling service. This will help you identify potential off-target kinases.
-
Use a Structurally Unrelated JAK1 Inhibitor: To confirm that the observed effect is due to JAK1 inhibition and not an off-target effect of the specific chemical scaffold of this compound, repeat the experiment with a different, structurally distinct JAK1 inhibitor.
-
Perform Rescue Experiments: If a specific off-target kinase is suspected, you may be able to "rescue" the phenotype by activating its downstream pathway.
-
Analyze Global Cellular Changes: Techniques like transcriptomics (RNA-seq) or proteomics can provide a broader view of the cellular response to the inhibitor and may help identify activated compensatory pathways.
Data on Representative JAK Inhibitors
While specific data for this compound is not publicly available, the following table provides IC50 values for other well-characterized JAK inhibitors to illustrate the concept of selectivity. Researchers should obtain the specific datasheet for this compound from their supplier.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | JAK1 Selective |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 Inhibitor |
| Fedratinib | 3 | 3 | 810 | 35 | JAK2 Selective |
| Golidocitinib | <1 | >200 (relative to JAK1) | >200 (relative to JAK1) | >200 (relative to JAK1) | Highly JAK1 Selective |
IC50 values are indicative and can vary depending on the assay conditions. Data compiled from multiple sources.[9][10][11]
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT (p-STAT)
This protocol is for assessing the inhibition of JAK1 activity by measuring the phosphorylation of a downstream STAT protein.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Starve cells in a serum-free or low-serum medium for 4-24 hours, depending on the cell type.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a cytokine known to signal through JAK1 (e.g., IL-6 or IFN-α) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated STAT of interest (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL kit and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like GAPDH.[5][12][13]
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Incubate for at least 2 hours at 37°C, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results as a dose-response curve to determine the IC50 value for the effect on cell viability.
-
Visual Guides
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: The relationship between kinase selectivity and on-target vs. off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 12. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. dojindo.com [dojindo.com]
Validation & Comparative
Jak1-IN-14 selectivity profile vs other JAK inhibitors
A comprehensive analysis of the selectivity of various Janus kinase (JAK) inhibitors is crucial for researchers and drug development professionals. This guide provides a comparative overview of the selectivity profiles of prominent JAK inhibitors, supported by experimental data and methodologies. Please note that publicly available, specific inhibitory concentration (IC50) data for Jak1-IN-14 against the JAK family of kinases could not be identified in the conducted research.
This guide will focus on a comparison of three well-characterized JAK inhibitors: Ruxolitinib, Tofacitinib, and Upadacitinib.
Data Presentation: Inhibitor Selectivity
The selectivity of JAK inhibitors is typically determined by comparing their half-maximal inhibitory concentrations (IC50) against the different members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values for Ruxolitinib, Tofacitinib, and Upadacitinib.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Ruxolitinib | 3.3[1][2] | 2.8[1][2] | >400[2] | 19[3] | JAK1/JAK2[1] |
| Tofacitinib | 1.7-3.2[4] | 1.8-4.1[4] | 0.75-1.6[4] | 16-34[4] | Pan-JAK, with preference for JAK1/JAK3[5] |
| Upadacitinib | 43[6] | >3182 (74-fold vs JAK1)[6] | >5590 (130-fold vs JAK1)[6] | >8170 (190-fold vs JAK1)[6] | JAK1[6][7] |
Note: IC50 values can vary between different experimental assays and conditions.
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors is commonly performed using in vitro biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9][10]
Objective: To determine the concentration of a test compound that inhibits 50% of the enzymatic activity of a specific JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound, Ruxolitinib) serially diluted
-
Kinase reaction buffer
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of a 384-well plate.
-
Add the substrate peptide and the recombinant JAK enzyme to each well.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[11] Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed.[11] Incubate at room temperature for 30-60 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.
-
Mandatory Visualization
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of JAK inhibitors.
References
- 1. abmole.com [abmole.com]
- 2. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. worldwide.promega.com [worldwide.promega.com]
A Head-to-Head on JAK Inhibition: Comparing the Efficacy of Jak1-IN-14 and Tofacitinib
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed comparison of two such inhibitors: the research compound Jak1-IN-14 and the FDA-approved drug Tofacitinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Tofacitinib exert their therapeutic effects by inhibiting members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2), which are critical for intracellular signal transduction of numerous cytokines and growth factors.[1] This inhibition disrupts the JAK-STAT signaling pathway, a central node in immune cell activation and inflammatory responses.[1]
Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate each other. These activated JAKs then create docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of genes involved in inflammation and immunity. By blocking JAK activity, these inhibitors prevent the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.
Quantitative Efficacy and Selectivity
The primary distinction between this compound and Tofacitinib lies in their selectivity for different JAK isoforms. While direct head-to-head comparative studies are limited, available data allows for an assessment of their individual potency and selectivity profiles.
| Inhibitor | Target(s) | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | Selectivity Profile |
| This compound | Primarily JAK1 | < 5 µM | >8-fold vs JAK1 | >8-fold vs JAK1 | Highly selective for JAK1 |
| Tofacitinib | JAK1, JAK3 > JAK2 | 112 nM | 20 nM | 1 nM | Pan-JAK inhibitor with preference for JAK3 and JAK1 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data for Tofacitinib is compiled from multiple sources and may vary depending on the assay conditions.
Experimental Protocols
The evaluation of JAK inhibitor efficacy and selectivity relies on a combination of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JAK kinase.
Objective: To determine the IC50 value of an inhibitor for a specific JAK isoform.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, or JAK3 enzyme.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate (e.g., a synthetic peptide containing a tyrosine residue).
-
Test inhibitors (this compound, Tofacitinib) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
-
Procedure:
-
The JAK enzyme, peptide substrate, and varying concentrations of the inhibitor are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of inhibitor activity.
Objective: To determine the cellular potency of an inhibitor by measuring its effect on the JAK-STAT signaling pathway.
Methodology:
-
Reagents and Materials:
-
Cells expressing the target JAKs (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific cell line).
-
Cytokine to stimulate the pathway (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2).
-
Test inhibitors (this compound, Tofacitinib) at various concentrations.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the inhibitor.
-
The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
-
The stimulation is stopped, and the cells are fixed and permeabilized to allow antibody entry.
-
The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
The level of pSTAT is quantified using a flow cytometer.
-
The percentage of inhibition of STAT phosphorylation is calculated relative to the cytokine-stimulated control, and IC50 values are determined.
-
References
A Comparative Guide to JAK1 Inhibition: JAK1-IN-14 versus Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Janus Kinase 1 (JAK1): JAK1-IN-14 and the well-established drug, Ruxolitinib. The objective of this document is to present a side-by-side analysis of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors, making it a key pathway in immune regulation and hematopoiesis.[1][3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2] Consequently, inhibitors targeting specific JAK isoforms have emerged as important therapeutic agents. This guide focuses on the comparative analysis of this compound and Ruxolitinib, two compounds that inhibit JAK1.
Mechanism of Action
Both this compound and Ruxolitinib are ATP-competitive inhibitors that target the kinase domain of JAK enzymes. By binding to the ATP-binding pocket, they block the phosphorylation and activation of JAKs, which in turn prevents the subsequent phosphorylation and activation of STAT proteins. This disruption of the JAK-STAT signaling cascade ultimately leads to the modulation of gene transcription involved in inflammatory and immune responses.
Biochemical Potency and Selectivity
The in vitro inhibitory activities of this compound and Ruxolitinib against the JAK family of kinases are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Notes |
| This compound | 12.6 | 135 | Not specified | Not specified | Over 8-fold more selective for JAK1 than JAK2 and JAK3. |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Potent inhibitor of JAK1 and JAK2.[4] Over 130-fold more selective for JAK1/2 versus JAK3.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data. Below are representative protocols for biochemical and cell-based assays used to characterize JAK inhibitors.
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK kinase by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, Ruxolitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds to the wells. A DMSO-only control is included.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Phosphorylation Assay (Cellular Potency)
This assay measures the ability of a compound to inhibit JAK-mediated signaling within a cellular context.
Objective: To determine the concentration of an inhibitor required to reduce the phosphorylation of a downstream target (e.g., STAT3) by 50% in response to cytokine stimulation.
Materials:
-
A suitable human cell line (e.g., HNSCC cell lines like CAL-33, CAL 27, or FaDu for STAT3 phosphorylation).[6]
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., Interleukin-6 [IL-6] to activate the JAK1/STAT3 pathway)
-
Test compounds (this compound, Ruxolitinib) dissolved in DMSO
-
Lysis buffer
-
Antibodies: primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3; secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Lyse the cells to extract cellular proteins.
-
Quantify the levels of p-STAT3 and total STAT3 in the cell lysates using either Western blotting or ELISA.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Visualize the protein bands using a chemiluminescent substrate.
-
For ELISA, use a sandwich ELISA kit with wells coated with a capture antibody for STAT3 and a detection antibody for p-STAT3.
-
The cellular IC50 is determined by plotting the percentage of inhibition of STAT3 phosphorylation against the logarithm of the inhibitor concentration. Ruxolitinib treatment has been shown to result in a dose-dependent decrease of pSTAT3 levels in HNSCC cell lines.[6]
Visualizing the JAK-STAT Signaling Pathway and Experimental Workflow
To better understand the context of JAK1 inhibition and the experimental process, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014013014A1 - Jak inhibitors for activation of epidermal stem cell populations - Google Patents [patents.google.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of JAK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern immune responses and cellular proliferation. The development of selective JAK inhibitors is a cornerstone of targeted therapy for a multitude of autoimmune diseases and cancers. This guide provides a comparative analysis of the cross-reactivity profiles of selective JAK1 inhibitors, offering a valuable resource for researchers navigating the landscape of JAK-targeted drug discovery. While specific cross-reactivity data for the investigational compound Jak1-IN-14 is not publicly available, this guide will focus on well-characterized, selective JAK1 inhibitors to illustrate the principles and methodologies of cross-reactivity studies.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects, underscoring the importance of comprehensive cross-reactivity screening. Below is a summary of the inhibitory activity (IC50 values) of several notable selective JAK1 inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Fold Selectivity (JAK2/JAK1) | Fold Selectivity (JAK3/JAK1) | Fold Selectivity (TYK2/JAK1) |
| Upadacitinib | 43 | 110 | 2300 | 4600 | ~2.6 | ~53 | ~107 |
| Filgotinib | 10 | 28 | 810 | 1160 | 2.8 | 81 | 116 |
| Abrocitinib | 29 | 803 | >10000 | 1250 | ~27.7 | >345 | ~43 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
The JAK-STAT Signaling Pathway
JAK inhibitors exert their effects by blocking the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors. Understanding this pathway is essential for appreciating the mechanism of action of these inhibitors.
Caption: The JAK-STAT signaling cascade.
Experimental Methodologies for Kinase Inhibition Assays
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Two widely used methods for assessing kinase inhibition are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay Protocol
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase active site. Inhibition is detected by a decrease in the FRET signal as the test compound displaces the tracer.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3, TYK2)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., this compound or comparators)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in assay buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the diluted test compound.
-
5 µL of the kinase-antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Confirming the Activity of a Novel JAK1 Inhibitor with Established Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the inhibitory activity of a novel Janus Kinase 1 (JAK1) inhibitor, exemplified here as "Jak1-IN-14". The performance of this new compound is benchmarked against well-characterized, clinically relevant JAK inhibitors: Tofacitinib, Ruxolitinib, Upadacitinib, and Filgotinib. This comparison is crucial for validating the potency and selectivity of new chemical entities targeting the JAK-STAT signaling pathway.
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling cascades initiated by cytokines and growth factors. These pathways are integral to immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making JAK inhibitors a significant class of therapeutic agents.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. JAK1, in particular, pairs with other JAKs to mediate signaling for a wide array of cytokines.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Inhibitory Activity
To ascertain the efficacy and selectivity of a novel JAK1 inhibitor, it is essential to compare its half-maximal inhibitory concentration (IC50) against the target enzyme and other members of the JAK family. The following table summarizes the reported biochemical IC50 values for established JAK inhibitors. Data for "this compound" should be determined experimentally and inserted for direct comparison.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | TBD | TBD | TBD | TBD |
| Tofacitinib | 112[1] | 20[1] | 1[1] | - |
| Ruxolitinib | 3.3[1][2][3] | 2.8[1][2][3] | >400 | - |
| Upadacitinib | 43-47[4][5][6] | 120[5][7] | 2300[5] | 4700[5] |
| Filgotinib | 10[8][9] | 28[8][9] | 810[8][9] | 116[8][9] |
| TBD: To Be Determined experimentally. IC50 values can vary between different assay formats. |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of a novel inhibitor. Below are detailed protocols for biochemical and cell-based assays commonly employed to determine the inhibitory activity of JAK inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the IC50 value of this compound and control compounds against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Substrate peptide (e.g., IRS1-tide).
-
ATP.
-
Kinase assay buffer.
-
Test compounds (this compound and controls) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
96-well or 384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add the diluted compounds to the wells of the assay plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add the JAK enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the biochemical kinase inhibition assay.
Cell-Based Assay for STAT Phosphorylation
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant assessment of compound activity.
Objective: To determine the cellular potency of this compound and control compounds by measuring the inhibition of IL-6-induced STAT3 phosphorylation.
Materials:
-
Human cell line expressing the IL-6 receptor and JAK1 (e.g., U937 or TF-1 cells).
-
Cell culture medium and supplements.
-
Recombinant human IL-6.
-
Test compounds (this compound and controls) dissolved in DMSO.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled anti-phospho-STAT3 antibody.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Culture the cells to the appropriate density.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled anti-phospho-STAT3 antibody.
-
Analyze the cells using a flow cytometer or high-content imager to quantify the level of phosphorylated STAT3.
-
Calculate the percent inhibition of STAT3 phosphorylation for each compound concentration relative to the IL-6 stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Workflow for the cell-based STAT phosphorylation assay.
By following these protocols and comparing the experimental data for a novel inhibitor like this compound with established control compounds, researchers can effectively validate its potency and selectivity, providing a solid foundation for further preclinical and clinical development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Selective JAK1 Inhibitors: Upadacitinib, Filgotinib, and Abrocitinib
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of three leading selective Janus kinase 1 (JAK1) inhibitors: upadacitinib, filgotinib, and abrocitinib. This analysis focuses on their selectivity profiles, clinical efficacy in key indications, and the methodologies of pivotal trials.
The development of Janus kinase (JAK) inhibitors has marked a significant advancement in the treatment of various immune-mediated inflammatory diseases. By targeting the JAK-STAT signaling pathway, these small molecules can modulate the cellular response to a wide array of cytokines and growth factors. Within this class, inhibitors with greater selectivity for JAK1 are of particular interest, as this specificity is hypothesized to offer a more favorable benefit-risk profile by minimizing effects on other JAK isoforms (JAK2, JAK3, and TYK2) that are crucial for hematopoiesis and immune surveillance. This guide delves into a head-to-head comparison of upadacitinib, filgotinib, and abrocitinib, three prominent selective JAK1 inhibitors.
Biochemical Selectivity and Potency
The selectivity of a JAK inhibitor is a critical determinant of its biological activity and potential side effects. This is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the in vitro IC50 values for upadacitinib, filgotinib, and abrocitinib against the four JAK isoforms.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio |
| Upadacitinib | 45[1] | 109[1] | 2100[1] | 4700[1] | ~2.4 | ~46.7 |
| Filgotinib | 10[2] | 28[2] | 810[2] | 1160[2] | 2.8 | 81 |
| Abrocitinib | 29[1] | 803[1] | >10,000[1] | 1250[1] | ~27.7 | >344.8 |
Data compiled from in vitro enzyme assays. Ratios are calculated based on the provided IC50 values and are approximate.
Clinical Efficacy Comparison
Direct head-to-head clinical trials between these three selective JAK1 inhibitors are limited. However, data from their respective pivotal phase 3 trials provide valuable insights into their efficacy in two key inflammatory conditions: rheumatoid arthritis and atopic dermatitis.
Rheumatoid Arthritis
Upadacitinib and filgotinib have been extensively studied in rheumatoid arthritis (RA). The following table summarizes key efficacy endpoints from their respective phase 3 trials in patients with an inadequate response to methotrexate.
| Trial | Inhibitor | Primary Endpoint (ACR20 Response) | Key Secondary Endpoint (DAS28-CRP <2.6 - Clinical Remission) |
| SELECT-COMPARE | Upadacitinib 15 mg QD | 71% vs 36% for Placebo at Week 12[3] | 29% vs 6% for Placebo at Week 12[3] |
| FINCH 1 | Filgotinib 200 mg QD | 69.8% vs 25.5% for Placebo at Week 12 | 25.6% vs 6.9% for Placebo at Week 12 |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria. DAS28-CRP is the Disease Activity Score 28 using C-reactive protein.
Atopic Dermatitis
Abrocitinib and upadacitinib are prominent in the treatment landscape for atopic dermatitis (AD). Below is a comparison of their efficacy from their monotherapy phase 3 trials in patients with moderate-to-severe AD.
| Trial | Inhibitor | Co-Primary Endpoint (IGA Response of 0 or 1) | Co-Primary Endpoint (EASI-75 Response) |
| JADE MONO-1 | Abrocitinib 200 mg QD | 43.8% vs 7.9% for Placebo at Week 12[1] | 62.7% vs 11.8% for Placebo at Week 12[1] |
| Measure Up 1 | Upadacitinib 30 mg QD | 51% vs 5% for Placebo at Week 16 | 70% vs 16% for Placebo at Week 16 |
IGA is the Investigator's Global Assessment, with a score of 0 indicating clear and 1 indicating almost clear skin. EASI-75 represents a 75% improvement in the Eczema Area and Severity Index.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the JAK-STAT signaling pathway they target. Furthermore, understanding the design of the clinical trials that provide the evidence for their efficacy is crucial for interpreting the data.
Caption: The JAK-STAT signaling cascade and the point of intervention for selective JAK1 inhibitors.
Caption: A generalized workflow for a randomized, controlled phase 3 clinical trial.
Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay
The determination of IC50 values is fundamental to characterizing the selectivity of JAK inhibitors. A common method is the in vitro kinase assay.
Objective: To quantify the potency and selectivity of a test compound (e.g., upadacitinib, filgotinib, or abrocitinib) against the enzymatic activity of the four JAK isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A suitable peptide substrate for phosphorylation is also prepared.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, the peptide substrate, and ATP are combined in a reaction buffer. The test inhibitor at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as assays that measure the amount of ADP produced (a byproduct of the kinase reaction) using fluorescence-based detection systems.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Pivotal Clinical Trial Design: An Overview of SELECT-COMPARE, FINCH 1, and JADE MONO-1
The clinical efficacy data presented in this guide are derived from large-scale, randomized, double-blind, controlled phase 3 trials. While each trial has its unique specifics, they share a common foundational design.
Objective: To evaluate the efficacy and safety of a selective JAK1 inhibitor compared to a placebo or an active comparator in a specific patient population.
Methodology (Generalized from SELECT-COMPARE, FINCH 1, and JADE MONO-1):
-
Patient Population: Patients meeting specific inclusion criteria for the disease of interest (e.g., moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate, or moderate-to-severe atopic dermatitis) are enrolled.[3][4][5] Key exclusion criteria are also defined to ensure patient safety and the integrity of the study data.
-
Randomization and Blinding: Enrolled patients are randomly assigned to receive the investigational drug (at one or more dose levels), a placebo, or an active comparator (such as adalimumab in the RA trials).[3][4][5] Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Administration: The assigned treatment is administered for a predefined period (e.g., 12, 16, or 24 weeks for the primary endpoint analysis).[3][4][5]
-
Efficacy Assessments: Standardized and validated measures are used to assess the signs and symptoms of the disease at baseline and at specified time points throughout the trial. These constitute the primary and secondary endpoints of the study (e.g., ACR20, DAS28-CRP, IGA, EASI-75).[3][4][5]
-
Safety Monitoring: Adverse events are systematically recorded and evaluated throughout the study. Laboratory parameters are also monitored regularly.
-
Statistical Analysis: The data are analyzed to determine if the differences in the primary and key secondary endpoints between the treatment groups are statistically significant.
Conclusion
Upadacitinib, filgotinib, and abrocitinib all demonstrate a clear preference for inhibiting JAK1 over other JAK isoforms. Abrocitinib exhibits the highest in vitro selectivity for JAK1 over JAK2 and JAK3. In clinical trials, all three inhibitors have shown significant efficacy in their respective indications. The choice of a particular JAK1 inhibitor in a clinical or research setting will depend on a comprehensive evaluation of its selectivity profile, clinical efficacy and safety data for the specific indication, and the individual patient's characteristics. The detailed methodologies of the foundational in vitro and clinical studies are crucial for a thorough understanding and critical appraisal of the available data.
References
- 1. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. hcplive.com [hcplive.com]
- 4. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
Safety Operating Guide
Navigating the Safe Handling of Jak1-IN-14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, biologically active compounds like Jak1-IN-14. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this selective JAK1 inhibitor.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1973485-06-1) was not available through public searches. The following guidance is based on the known hazards associated with the Janus kinase (JAK) inhibitor class of compounds and established best practices for handling potent small molecules in a research setting. It is imperative that all users conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before commencing any work with this compound.
Understanding the Potential Hazards
| Hazard Category | Potential Health Effects |
| Immunosuppression | As a JAK1 inhibitor, this compound is designed to modulate the immune system. Unintended exposure could lead to immunosuppression, increasing susceptibility to infections. |
| Infection Risk | A known class-wide effect of JAK inhibitors is an increased risk of infections, including common upper respiratory tract infections and more serious opportunistic infections like herpes zoster.[1][2] |
| Thrombosis | Some JAK inhibitors have been associated with an increased risk of blood clots, including deep vein thrombosis (DVT) and pulmonary embolism (PE).[2] |
| Cardiovascular Events | Post-marketing studies of some JAK inhibitors have indicated a potential for an increased risk of major adverse cardiovascular events (MACE).[1] |
| Reproductive Hazards | The effects of this compound on reproduction and development are unknown. As a precaution, it should be handled as a potential reproductive toxin. |
| Irritation | Direct contact with the powder or solutions may cause skin, eye, and respiratory tract irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The level of PPE required will depend on the specific procedure being performed.
| Task | Minimum Recommended PPE |
| Handling unopened container | Standard laboratory coat and safety glasses. |
| Weighing and preparing stock solutions | Disposable lab coat, double gloves (nitrile), safety goggles or a face shield, and a fit-tested N95 respirator (or higher) if not handled in a certified chemical fume hood or ventilated balance enclosure. |
| Handling dilute solutions (<1 mM) | Laboratory coat, single pair of nitrile gloves, and safety glasses. |
| Spill cleanup | Disposable coveralls, double gloves (nitrile), safety goggles and a face shield, and a fit-tested N95 respirator. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial to minimize the risk of exposure.
1. Designated Work Area:
-
All work with solid this compound and concentrated stock solutions should be conducted in a designated area within a certified chemical fume hood or a powder containment hood.
-
The work area should be clearly labeled with a "Potent Compound Handling Area" sign.
2. Weighing the Compound:
-
Weighing of the powdered compound should be performed in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing dishes to minimize dispersal of the powder.
-
Carefully clean the balance and surrounding area with a damp wipe after weighing.
3. Preparing Stock Solutions:
-
Prepare stock solutions within a chemical fume hood.
-
Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Ensure the vial is securely capped before vortexing or sonicating to dissolve the compound.
4. Experimental Use:
-
When adding the compound to cell cultures or other experimental systems, handle the solutions with care to avoid generating aerosols.
-
Use filtered pipette tips to prevent contamination of pipettors.
5. Spill Response:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or involves a significant amount of powder.
-
For small spills of solutions, absorb the liquid with an inert absorbent material (e.g., vermiculite or sand).
-
For small powder spills, carefully cover the spill with damp paper towels to avoid raising dust, then gently wipe up the material.
-
Place all contaminated materials in a sealed bag for disposal as hazardous waste.
-
Clean the spill area with a suitable decontaminating solution (e.g., a soap and water solution), followed by a rinse with 70% ethanol.
Disposal Plan: Managing Waste Responsibly
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated weighing paper, gloves, disposable lab coats, and any other contaminated solid materials. Collect this waste in a clearly labeled, sealed plastic bag or container designated for "Potent Compound Waste."
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless specifically approved by your institution's EHS department.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: All non-disposable labware that has come into contact with this compound should be decontaminated. A common procedure is to soak the labware in a 1N sodium hydroxide or sodium hypochlorite solution for several hours, followed by thorough rinsing with water and a final laboratory wash. Consult your EHS department for validated decontamination procedures.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
